Caspofungin (Acetate)

描述

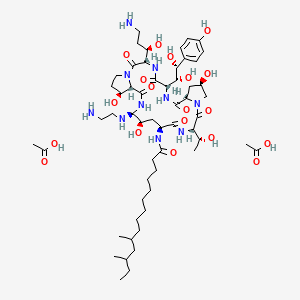

Caspofungin acetate is a semi-synthetic antifungal agent belonging to the echinocandin class. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin acetate is primarily used to treat fungal infections, particularly those caused by Candida and Aspergillus species . It works by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of caspofungin acetate involves several key steps:

Selective Dehydration: Pneumocandin B0 is selectively dehydrated to obtain a nitrile.

Reduction: The nitrile is reduced to a primary amine.

Thioether Formation: The primary amine is reacted with an arylthiol in a suitable solvent to obtain a thioether.

Final Reaction: The thioether is reacted with ethylenediamine to obtain caspofungin acetate.

Industrial Production Methods: The industrial production of caspofungin acetate involves the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to obtain the final product .

Types of Reactions:

Oxidation: Caspofungin acetate can undergo oxidation reactions, particularly at the thioether moiety.

Reduction: The nitrile intermediate is reduced to a primary amine during synthesis.

Substitution: The primary amine undergoes substitution reactions to form the thioether and subsequently caspofungin acetate.

Common Reagents and Conditions:

Dehydration Agent: Used for the selective dehydration of pneumocandin B0.

Metal Catalyst: Employed in the reduction of the nitrile to a primary amine.

Arylthiol and Solvent: Utilized in the formation of the thioether.

Major Products:

Nitrile Intermediate: Formed during the dehydration step.

Primary Amine: Produced by the reduction of the nitrile.

Thioether: Resulting from the reaction of the primary amine with an arylthiol.

Caspofungin Acetate: The final product obtained after reacting the thioether with ethylenediamine.

科学研究应用

Caspofungin acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.

Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other antifungal agents.

Medicine: Employed in the treatment of invasive fungal infections, particularly in immunocompromised patients

Industry: Utilized in the development of new antifungal agents and formulations.

作用机制

Caspofungin acetate exerts its antifungal effects by inhibiting the enzyme beta-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of beta-(1,3)-D-glucan, a crucial component of the fungal cell wall. By blocking this enzyme, caspofungin acetate disrupts the integrity of the fungal cell wall, leading to cell lysis and death . The primary molecular target is beta-(1,3)-glucan synthase .

相似化合物的比较

Caspofungin acetate is part of the echinocandin class of antifungal agents. Other similar compounds in this class include:

Micafungin: Another echinocandin used to treat fungal infections.

Anidulafungin: Also an echinocandin with similar antifungal activity.

Uniqueness: Caspofungin acetate was the first echinocandin to be approved by regulatory authorities. It has a broad spectrum of activity against various fungal species and is particularly effective against Candida and Aspergillus . Its unique mechanism of action, targeting beta-(1,3)-D-glucan synthase, sets it apart from other antifungal agents .

生物活性

Caspofungin acetate is a member of the echinocandin class of antifungal agents, primarily used for treating invasive fungal infections. Its mechanism of action, efficacy, and clinical applications are well-documented through various studies and case reports. This article explores the biological activity of caspofungin acetate, focusing on its pharmacodynamics, clinical efficacy, and specific case studies.

Caspofungin exerts its antifungal effects by irreversibly inhibiting the enzyme 1,3-beta-D-glucan synthase. This inhibition disrupts the synthesis of glucan polymers, essential components of the fungal cell wall, leading to cell lysis and death. Unlike other antifungal agents, caspofungin is particularly effective against both fluconazole-resistant and fluconazole-susceptible strains of Candida albicans .

Pharmacokinetics

Caspofungin has a half-life of approximately 9-10 hours and is primarily metabolized in the liver. It exhibits high protein binding (80-96%) and less than 3% of the drug is excreted unchanged in urine. These characteristics allow for once-daily dosing regimens .

Clinical Efficacy

Caspofungin has demonstrated significant efficacy in various clinical scenarios:

- Invasive Candidiasis : A study involving 128 patients with Candida esophagitis showed a clinical response rate of 85% with caspofungin compared to 67% with amphotericin B .

- Invasive Aspergillosis : In a cohort of immunocompromised patients with refractory invasive aspergillosis, a favorable response was noted in 41% after treatment with caspofungin .

- Combination Therapy : Caspofungin has shown additive or synergistic effects when used in combination with other antifungal agents like amphotericin B and triazoles .

Case Study 1: Liver Aspergilloma Treatment

A notable case involved a patient with primary liver aspergillosis who was treated successfully with a combination of caspofungin acetate and amphotericin B. The treatment regimen began with an initial dose of 70 mg on day one, followed by 50 mg daily for ten days. Follow-up MRI scans indicated significant reduction in liver nodules after two months .

| Age | Gender | Underlying Disease | Immune Status | Involvement | Diagnosis | Treatment | Outcome |

|---|---|---|---|---|---|---|---|

| 55 | Female | Aplastic Anemia | Non-compromised | Liver | Biopsy | Caspofungin | Cured |

Case Study 2: Efficacy Against Multi-Drug Resistant Candida auris

A recent study highlighted caspofungin's effectiveness against multi-drug resistant Candida auris under low ionic conditions. The drug demonstrated rapid fungicidal activity within five minutes and significantly reduced biofilm formation compared to other echinocandins and amphotericin B .

Adverse Effects

Caspofungin is generally well-tolerated. In comparative studies, fewer patients experienced elevated serum creatinine levels leading to discontinuation when treated with caspofungin (1.4%) versus amphotericin B (15%) . Common adverse effects include fever, rash, and gastrointestinal disturbances.

属性

IUPAC Name |

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1R,2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44-,45-,46+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUJBRYAAJYXQP-NGKZUFIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@H]([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H96N10O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1213.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179463-17-3 | |

| Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。